molecular formula C13H15N3O B2900652 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448035-13-9

6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2900652
CAS No.: 1448035-13-9
M. Wt: 229.283
InChI Key: MTKYBEIELAXOII-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a cyclohexene ring fused with a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with cyclohex-3-en-1-one and react it with appropriate pyrrolopyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-yl alcohols or amines. Substitution reactions can lead to a wide range of functionalized compounds with diverse properties.

Scientific Research Applications

Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(cyclohex-3-ene-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can be compared with other similar compounds, such as:

    Cyclohex-3-en-1-one: A simpler compound with a similar cyclohexene ring structure.

    Pyrrolo[3,4-d]pyrimidine derivatives: Compounds with similar pyrrolopyrimidine moieties but different substituents.

    Methanone derivatives: Compounds with similar methanone functional groups but different ring structures.

Properties

IUPAC Name

cyclohex-3-en-1-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(10-4-2-1-3-5-10)16-7-11-6-14-9-15-12(11)8-16/h1-2,6,9-10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKYBEIELAXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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